molecular formula C9H8FNO B3233097 1-(4-Fluorophenyl)azetidin-2-one CAS No. 135154-76-6

1-(4-Fluorophenyl)azetidin-2-one

Cat. No.: B3233097
CAS No.: 135154-76-6
M. Wt: 165.16 g/mol
InChI Key: QTVIACZCHBLVMC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)azetidin-2-one is a compound belonging to the azetidinone class, characterized by a four-membered lactam ring. This compound is notable for its structural rigidity and unique reactivity, making it a valuable entity in various fields of scientific research and industrial applications. The presence of a fluorophenyl group enhances its chemical stability and biological activity.

Scientific Research Applications

1-(4-Fluorophenyl)azetidin-2-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Staudinger synthesis, which involves the [2+2] cycloaddition of ketenes with imines. This reaction is often catalyzed by Lewis acids such as titanium tetrachloride or boron trifluoride .

Industrial Production Methods: Industrial production of this compound often employs optimized versions of laboratory-scale methods. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can act as a pseudo-substrate, binding to the active site of enzymes and inhibiting their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects. For example, in the case of cholesterol-lowering drugs like ezetimibe, the compound blocks the Niemann-Pick C1-like 1 (NPC1L1) protein, reducing cholesterol absorption in the intestines .

Comparison with Similar Compounds

1-(4-Fluorophenyl)azetidin-2-one can be compared with other azetidinones and β-lactams:

Uniqueness: this compound is unique due to its fluorophenyl substitution, which imparts enhanced stability and specific biological activities. This makes it a valuable compound for targeted therapeutic applications and advanced material synthesis .

Similar Compounds

Properties

IUPAC Name

1-(4-fluorophenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVIACZCHBLVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

12.60 g of 3-bromo-N-(4-fluorophenyl)propanamide (Example 152A, 39.94 mmol, 1 equivalent) were initially charged in 97.1 ml of dichloromethane, 11.19 g of 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6, 42.33 mmol, 1.06 equivalents) and 2.33 g of potassium hydroxide (41.54 mmol, 1.04 equivalents) were added and the mixture was stirred at RT overnight. 0.35 equivalents of 1,4,7,10,13,16-hexaoxacyclooctadecane and 0.35 equivalents of potassium hydroxide were then added and the mixture was stirred at RT overnight. Saturated aqueous ammonium chloride solution was then added and the mixture was extracted three times with ethyl acetate. The combined organic phases were dried over sodium sulphate and filtered, and the filtrate was concentrated and purified [column: Reprosil C18, 10 μm, Spring Column 470×50 mm; acetonitrile/water gradient; flow rate: 200 ml/min; 22° C.; wavelength: 210 nM]. This gave 3.46 g (38% of theory) of the title compound.
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12.6 g
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2.33 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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